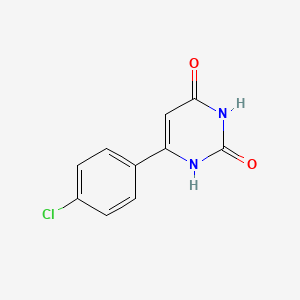
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C12H19F9Si. It is characterized by the presence of a nonafluorohexyl group attached to a silicon atom, which is further bonded to two isopropyl groups. This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne. The reaction is usually catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled conditions of temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The silicon atom can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Hydrosilylation: As mentioned earlier, this compound can be synthesized through hydrosilylation and can also participate in similar reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Transition Metal Catalysts: Platinum, rhodium, and palladium complexes are often used as catalysts.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the silicon atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of organosilicon compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane involves its interaction with various molecular targets through its silicon and fluorine atoms. The nonafluorohexyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. The silicon atom can form bonds with various nucleophiles, facilitating its incorporation into different chemical structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane: This compound has a longer fluorinated chain, which may impart even greater hydrophobicity and chemical stability.
Trimethoxy(3,3,3-trifluoropropyl)silane: This compound has a shorter fluorinated chain and different functional groups, leading to different reactivity and applications.
Uniqueness
Diisopropyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is unique due to its specific combination of isopropyl and nonafluorohexyl groups attached to the silicon atom. This structure provides a balance of hydrophobicity, chemical stability, and reactivity, making it valuable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
356056-13-8 |
|---|---|
Molekularformel |
C12H19F9Si |
Molekulargewicht |
362.35 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H19F9Si/c1-7(2)22(8(3)4)6-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h7-8,22H,5-6H2,1-4H3 |
InChI-Schlüssel |
HLHROOLJMZEEDN-UHFFFAOYSA-N |
SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Kanonische SMILES |
CC(C)[SiH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3433449.png)


![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3433482.png)






